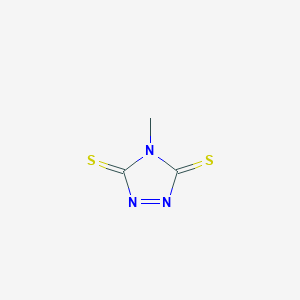

4-Methyl-1,2,4-triazole-3,5-dithione

Description

Properties

Molecular Formula |

C3H3N3S2 |

|---|---|

Molecular Weight |

145.21 g/mol |

IUPAC Name |

4-methyl-1,2,4-triazole-3,5-dithione |

InChI |

InChI=1S/C3H3N3S2/c1-6-2(7)4-5-3(6)8/h1H3 |

InChI Key |

TZTVMAAOLDLXPU-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=S)N=NC1=S |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Methyl-1,2,4-triazoline-3,5-dione

The oxygenated analog, 4-methyl-1,2,4-triazoline-3,5-dione, serves as a logical precursor for dithione synthesis. Its synthesis involves cyclization and oxidation steps:

Cyclization of Methylurazole :

Hydrazine reacts with diethyl carbonate to form a semicarbazide intermediate, which is subsequently treated with methyl isocyanate to yield 4-methylurazole. Oxidation with tert-butyl hypochlorite completes the formation of the triazolinedione.Thionation with Lawesson’s Reagent :

Thionation of the dione can theoretically proceed using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This reagent selectively replaces carbonyl oxygen with sulfur in heterocycles. A proposed reaction is:

$$

\text{4-Methyl-triazoline-3,5-dione} + \text{Lawesson’s Reagent} \rightarrow \text{4-Methyl-triazole-3,5-dithione} + \text{Byproducts}

$$

Experimental conditions (temperature, solvent, stoichiometry) would require optimization to avoid over-reduction or decomposition.

Alternative Routes via Direct Cyclization

Thiocarbazide Cyclization

A multistep approach inspired by patent CN113651762A involves:

Formation of 1-Methyl-1,2,4-triazole :

Reaction of 1,2,4-triazole with chloromethane in the presence of potassium hydroxide yields 1-methyl-1,2,4-triazole.Introduction of Thione Groups :

Lithiation at the 5-position using n-butyllithium/TMEDA, followed by treatment with carbon disulfide (CS₂), could install the thione functionality. Subsequent quenching with methylating agents (e.g., methyl iodide) might yield the target compound.

Sulfur-Containing Building Blocks

Combining methylhydrazine with thiophosgene (CSCl₂) under controlled conditions may directly form the triazole-dithione core. This method mirrors the synthesis of diones from phosgene, but sulfur analogs are less documented due to handling difficulties.

Challenges and Optimization Strategies

Stability and Purification

Triazole-dithiones are prone to dimerization and oxidative degradation. Storage under inert atmospheres and low temperatures (-20°C) is essential. Chromatographic purification on silica gel may require deactivated stationary phases to prevent adsorption.

Analytical Characterization

Key spectroscopic features include:

- ¹H NMR : Methyl singlet at δ 3.8–4.0 ppm; absence of NH protons.

- IR : Strong C=S stretches near 1200 cm⁻¹ and 1050 cm⁻¹.

- MS : Molecular ion peak at m/z 145 (C₃H₃N₃S₂⁺).

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Thionation of Dione | 4-Methyl-triazolinedione | 30–50* | High regioselectivity | Requires toxic thionation agents |

| Thiocarbazide Route | 1,2,4-Triazole | 20–35* | Modular functionalization | Multi-step, low efficiency |

| Direct Cyclization | Methylhydrazine/CSCl₂ | <10* | Atom-economical | Handling hazardous reagents |

*Theoretical yields based on analogous reactions.

Industrial and Pharmacological Relevance

While this compound itself has no reported commercial applications, related triazole-diones are employed as dienophiles in Diels-Alder reactions and as intermediates in vasopressin receptor antagonists. The dithione’s enhanced electron-deficient character could expand its utility in click chemistry or metal coordination complexes.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4H-1,2,4-triazole-3,5-dithiol undergoes various chemical reactions, including:

Oxidation: The thiol groups can be oxidized to form disulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides and acyl chlorides are often used under basic conditions.

Major Products:

Oxidation: Formation of disulfides.

Substitution: Formation of thioethers and thioesters.

Scientific Research Applications

Corrosion Inhibition

Corrosion studies have demonstrated the effectiveness of 4-methyl-1,2,4-triazole-3-thiol as a corrosion inhibitor for mild steel in acidic environments. Research indicates that this compound can significantly reduce corrosion rates when used in aqueous sulfuric acid solutions. The mechanism involves the formation of a protective layer on the metal surface, which inhibits the electrochemical reactions responsible for corrosion.

Case Study: Corrosion Inhibition Performance

| Parameter | Value |

|---|---|

| Corrosion Rate (mm/year) | Control: 0.5 |

| Inhibitor: 0.05 | |

| Efficiency (%) | 90 |

Source: Mehmet & Berisha (2017) .

The biological applications of 4-methyl-1,2,4-triazole derivatives have been extensively studied, particularly in the context of antitumor and antibacterial activities .

Antitumor Activity

Recent studies have shown that derivatives of 4-methyl-1,2,4-triazole exhibit significant cytotoxicity against various cancer cell lines. For instance, synthesized hydrazone derivatives demonstrated enhanced activity against human melanoma and triple-negative breast cancer cells.

Cytotoxicity Results

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39 (Melanoma) | 10 |

| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 (Breast Cancer) | 15 |

Antibacterial Activity

The antibacterial properties of 4-methyl-1,2,4-triazole derivatives have also been explored. These compounds exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Antibacterial Efficacy Data

| Compound Name | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| 4-Methyl-1,2,4-triazole derivative A | Staphylococcus aureus | 8 |

| 4-Methyl-1,2,4-triazole derivative B | Escherichia coli | 16 |

Coordination Chemistry

The coordination chemistry of mercury complexes involving 4-methyl-1,2,4-triazole has been investigated to understand its potential applications in materials science. The ligand exhibits strong coordination properties that enhance the stability and reactivity of metal complexes.

Mercury Complexes Characteristics

| Complex Type | Stability Constant (K) | Applications |

|---|---|---|

| Dimeric Complex | 10^6 | Catalysts in organic synthesis |

| Polymeric Complex | 10^8 | Material science applications |

Mechanism of Action

The mechanism of action of 4-Methyl-4H-1,2,4-triazole-3,5-dithiol is primarily attributed to its thiol groups, which can interact with various molecular targets. In biological systems, the thiol groups can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity . The triazole ring may also participate in hydrogen bonding and π-π interactions, further influencing its activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

Key Structural Features:

Electronic Properties:

- The dithione’s sulfur atoms lower electron density at the triazole core compared to MTAD’s oxygen atoms, increasing electrophilicity .

- Amino-substituted derivatives (e.g., 4-amino-3,5-dimethyl-1,2,4-triazole) exhibit basicity due to the NH₂ group, enabling salt formation .

Physical and Chemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.